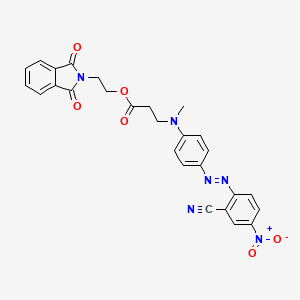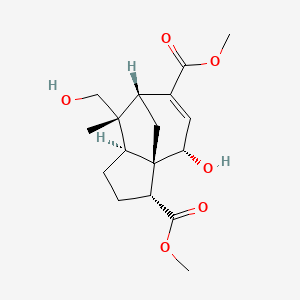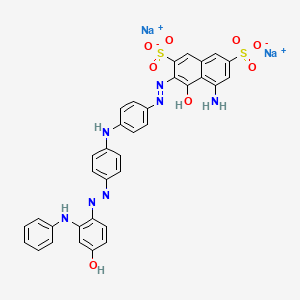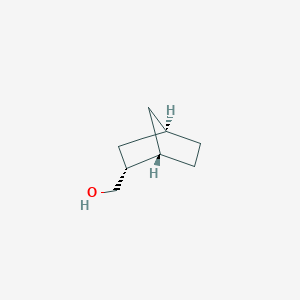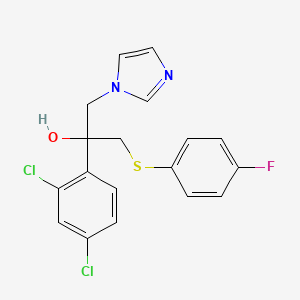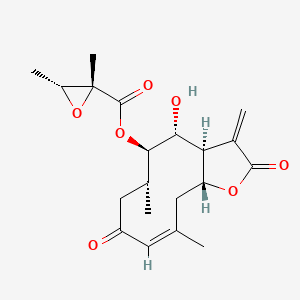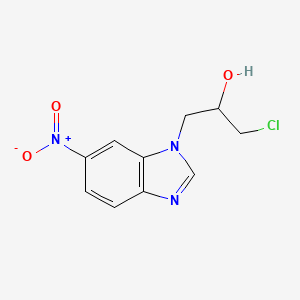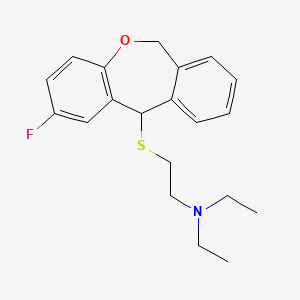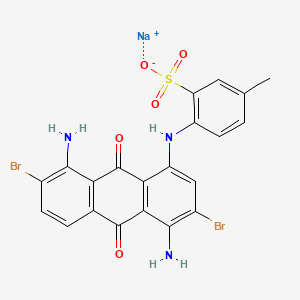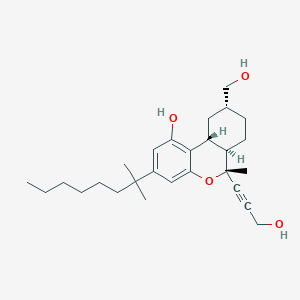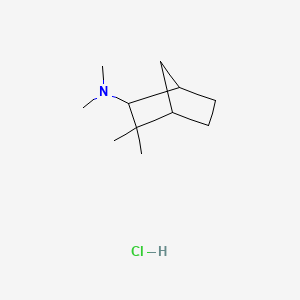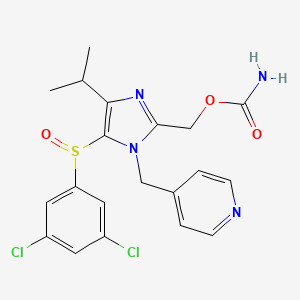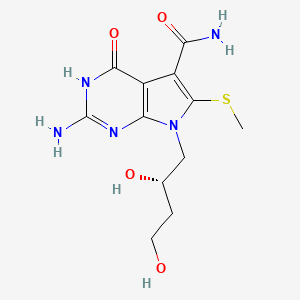
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives typically involves multi-step organic synthesis. Common starting materials include pyrimidine derivatives and various amines. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: Share the core structure and may have similar biological activities.
Purine analogs: Structurally related and often used in similar applications, such as antiviral or anticancer agents.
Uniqueness
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives are unique due to their specific functional groups and stereochemistry, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
127945-66-8 |
|---|---|
分子式 |
C12H17N5O4S |
分子量 |
327.36 g/mol |
IUPAC 名称 |
2-amino-7-[(2S)-2,4-dihydroxybutyl]-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H17N5O4S/c1-22-11-6(8(13)20)7-9(15-12(14)16-10(7)21)17(11)4-5(19)2-3-18/h5,18-19H,2-4H2,1H3,(H2,13,20)(H3,14,15,16,21)/t5-/m0/s1 |
InChI 键 |
GOMZOYDPIFBHKL-YFKPBYRVSA-N |
手性 SMILES |
CSC1=C(C2=C(N1C[C@H](CCO)O)N=C(NC2=O)N)C(=O)N |
规范 SMILES |
CSC1=C(C2=C(N1CC(CCO)O)N=C(NC2=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


